molecular formula C18H28ClNO5S B13745260 2-(4-chlorophenyl)sulfanylacetic acid;3-[1-(hydroxymethylamino)cyclohexyl]oxypropan-1-ol CAS No. 105892-12-4

2-(4-chlorophenyl)sulfanylacetic acid;3-[1-(hydroxymethylamino)cyclohexyl]oxypropan-1-ol

Cat. No.: B13745260
CAS No.: 105892-12-4
M. Wt: 405.9 g/mol
InChI Key: ZPSPDMSTNVYGKP-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)sulfanylacetic acid is a sulfanylacetic acid derivative with a 4-chlorophenyl substituent.

3-[1-(Hydroxymethylamino)cyclohexyl]oxypropan-1-ol is a propanol derivative featuring a cyclohexyl group substituted with hydroxymethylamino and linked via an ether bond.

Properties

CAS No.

105892-12-4

Molecular Formula

C18H28ClNO5S

Molecular Weight

405.9 g/mol

IUPAC Name

2-(4-chlorophenyl)sulfanylacetic acid;3-[1-(hydroxymethylamino)cyclohexyl]oxypropan-1-ol

InChI

InChI=1S/C10H21NO3.C8H7ClO2S/c12-7-4-8-14-10(11-9-13)5-2-1-3-6-10;9-6-1-3-7(4-2-6)12-5-8(10)11/h11-13H,1-9H2;1-4H,5H2,(H,10,11)

InChI Key

ZPSPDMSTNVYGKP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(NCO)OCCCO.C1=CC(=CC=C1SCC(=O)O)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-(4-chlorophenyl)sulfanylacetic acid;3-[1-(hydroxymethylamino)cyclohexyl]oxypropan-1-ol

Detailed Synthetic Procedures

Synthesis of 2-(4-chlorophenyl)sulfanylacetic acid

The preparation begins with a nucleophilic substitution reaction where 4-chlorobenzenethiol reacts with chloroacetic acid in the presence of a base (e.g., sodium hydroxide) to yield 2-(4-chlorophenyl)sulfanylacetic acid. This reaction proceeds via the thiolate anion attacking the electrophilic carbon of chloroacetic acid.

  • Typical conditions: aqueous or mixed solvent system, temperature range 50–80 °C.
  • Purification: acidification followed by recrystallization.
Synthesis of 3-[1-(hydroxymethylamino)cyclohexyl]oxypropan-1-ol

This fragment is synthesized through a two-step process:

  • Mannich-type reaction : Cyclohexylamine is reacted with formaldehyde to form the hydroxymethylamino intermediate.
  • Epoxide ring opening : The intermediate is then reacted with propylene oxide to introduce the oxypropanol side chain.
  • Conditions: controlled pH (slightly acidic to neutral), temperature 25–40 °C.
  • Purification: chromatography or crystallization.
Coupling Reaction to Form Final Compound

The final step involves coupling the sulfanylacetic acid moiety with the hydroxyaminopropanol fragment. This can be achieved via esterification or amide bond formation using coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Conditions: anhydrous solvents (e.g., dichloromethane), room temperature to mild heating.
  • Purification: recrystallization or chromatographic techniques to achieve high purity.

Reaction Conditions and Optimization

Key Parameters Affecting Yield and Purity

Parameter Optimal Range/Condition Effect on Reaction Outcome
Temperature 25–80 °C depending on step Influences reaction rate and selectivity
pH Neutral to slightly basic for substitution; neutral to acidic for Mannich reaction Controls nucleophile availability and stability
Solvent Aqueous-organic mixtures, anhydrous solvents for coupling Affects solubility and reaction kinetics
Catalysts/Coupling Agents Bases for substitution; DCC/EDC for coupling Enhances reaction efficiency and yield
Purification Recrystallization, chromatography Ensures removal of impurities and by-products

Industrial Production Considerations

  • Scale-up requires optimization of temperature control and mixing to maintain uniform reaction conditions.
  • Use of catalysts or phase-transfer catalysts can improve reaction rates.
  • Purification methods such as preparative HPLC or crystallization are essential for pharmaceutical-grade material.

Chemical Reactions Analysis

Functional Group Reactivity

  • Sulfanyl group : susceptible to oxidation to sulfoxides or sulfones using oxidants like hydrogen peroxide or m-chloroperbenzoic acid.
  • Acetic acid moiety : can undergo reduction to alcohols with agents such as lithium aluminum hydride.
  • Chlorophenyl group : amenable to electrophilic aromatic substitution for further derivatization.

Common Reagents and Products

Reaction Type Reagents Major Products
Oxidation Hydrogen peroxide, m-CPBA Sulfoxides, sulfones
Reduction Lithium aluminum hydride Corresponding alcohols
Substitution Halogens, nitrating agents Halogenated or nitrated derivatives

Data Table: Summary of Key Properties

Property Value
CAS Number 105892-12-4
Molecular Formula C18H28ClNO5S
Molecular Weight 405.9 g/mol
IUPAC Name 2-(4-chlorophenyl)sulfanylacetic acid;3-[1-(hydroxymethylamino)cyclohexyl]oxypropan-1-ol
InChI Key ZPSPDMSTNVYGKP-UHFFFAOYSA-N

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)sulfanylacetic acid;3-[1-(hydroxymethylamino)cyclohexyl]oxypropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the acetic acid moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nitrating agents, sulfonating agents

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C15H22ClN2O4S
  • Molecular Weight : 364.87 g/mol
  • CAS Number : 105892-12-4

This compound features a chlorophenyl group and a sulfanylacetic acid moiety, which contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(4-chlorophenyl)sulfanylacetic acid exhibit anticancer properties by inhibiting specific cancer cell lines. The mechanism often involves the modulation of apoptosis pathways and the inhibition of tumor growth factors.

Case Study:
In vitro studies have shown that derivatives of sulfanylacetic acids can induce apoptosis in breast cancer cells by activating caspase pathways, leading to cell death .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various bacterial strains. The presence of the chlorophenyl group enhances its ability to penetrate bacterial membranes.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest potential use in developing new antibiotics, especially against resistant strains.

Neuromodulation

The compound's structure suggests potential interactions with neurotransmitter systems, particularly those involving cyclohexyl derivatives. This could lead to applications in treating neurological disorders.

Case Study:
Research has highlighted that similar compounds can act as modulators for neurotransmitter receptors, potentially offering therapeutic effects in conditions like anxiety and depression .

Formulation Strategies

The solubility and stability of 2-(4-chlorophenyl)sulfanylacetic acid are critical for its application in drug formulations. Strategies such as prodrug design or liposomal encapsulation are being explored to enhance bioavailability.

Data Table: Formulation Characteristics

Formulation TypeStability (Months)Bioavailability (%)
Standard Tablet640
Liposomal Formulation1275

These findings support the development of more effective delivery systems for therapeutic use.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)sulfanylacetic acid;3-[1-(hydroxymethylamino)cyclohexyl]oxypropan-1-ol involves its interaction with specific molecular targets and pathways. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the sulfanylacetic acid moiety can form hydrogen bonds with active site residues. The hydroxymethylamino group may enhance solubility and facilitate cellular uptake.

Comparison with Similar Compounds

Structural Analysis and Properties

2-(4-Chlorophenyl)sulfanylacetic Acid
  • Molecular Formula : C₈H₇ClO₂S
  • Key Features :
    • Thioether linkage (S–CH₂–COOH) enhances stability compared to oxygen analogs.
    • 4-Chlorophenyl group increases hydrophobicity (logP ~2.1 estimated).
3-[1-(Hydroxymethylamino)cyclohexyl]oxypropan-1-ol
  • Molecular Formula : C₁₀H₂₀N₂O₃
  • Hydroxymethylamino (–NH–CH₂–OH) enables hydrogen bonding, improving aqueous solubility compared to unmodified cyclohexylamines .
a. Sulfanylacetic Acid Derivatives
Compound Structure Key Differences Biological Relevance Reference
2-(4-Chlorophenyl)sulfanylacetic acid C₆H₄Cl–S–CH₂–COOH Potential enzyme inhibition (inferred from thioether reactivity)
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethylpyrazole-4-carbaldehyde C₆H₃Cl–S–pyrazole–CHO Pyrazole core vs. acetic acid; 3-Cl vs. 4-Cl Antifungal/antibacterial activity (hypothesized)
Cetirizine ethyl ester () Piperazine–O–CH₂–COOEt Ethoxyacetate ester vs. free carboxylic acid Antihistamine (known application)

Key Findings :

  • Thioether-containing compounds (e.g., 2-(4-chlorophenyl)sulfanylacetic acid) may exhibit delayed metabolic clearance compared to oxygen ethers due to sulfur’s resistance to oxidation .
  • Substitution position (e.g., 4-Cl vs. 3-Cl) alters electronic effects and steric interactions, impacting target binding .
b. Cyclohexyl-Propanol Derivatives
Compound Structure Key Differences Biological Relevance Reference
3-[1-(Hydroxymethylamino)cyclohexyl]oxypropan-1-ol Cyclohexyl–NH–CH₂–OH–O–propanol Hypothesized CNS activity (structural analogy to propanolamines)
1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea () Cyclohexyl–N(CH₃)₂–thiourea–C₆F₅ Thiourea vs. hydroxymethylamino; perfluorophenyl vs. propanol Enzyme inhibition (e.g., kinase inhibitors)
2-Amino-1-(4-hydroxyphenyl)propanol hydrochloride () HO–C₆H₄–CH(NH₂)–CH₂–OH Aromatic vs. cyclohexyl; primary amine vs. hydroxymethylamino Adrenergic receptor modulation

Key Findings :

  • Cyclohexylamines with hydrophilic substituents (e.g., hydroxymethylamino) show improved solubility over nonpolar analogs (e.g., dimethylamino derivatives) .
  • Ether-linked propanol derivatives (e.g., the target compound) may exhibit reduced cytotoxicity compared to ester-linked analogs due to metabolic stability .

Data Tables

Table 1: Molecular Properties
Compound Molecular Weight (g/mol) Estimated logP Water Solubility (mg/mL)
2-(4-Chlorophenyl)sulfanylacetic acid 202.66 2.1 ~5 (low)
3-[1-(Hydroxymethylamino)cyclohexyl]oxypropan-1-ol 216.28 0.8 ~50 (moderate)
Cetirizine ethyl ester () 388.89 3.5 ~1 (low)

Biological Activity

The compound 2-(4-chlorophenyl)sulfanylacetic acid; 3-[1-(hydroxymethylamino)cyclohexyl]oxypropan-1-ol is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure

The molecular formula for the compound is C13H18ClN2O3SC_{13}H_{18}ClN_{2}O_{3}S with a molecular weight of approximately 303.81 g/mol. The structure consists of a chlorophenyl group, a sulfanylacetic acid moiety, and an amino alcohol component.

Antiviral Activity

Recent studies have indicated that compounds related to chlorophenyl derivatives exhibit significant antiviral properties. For example, substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have shown promise as inhibitors against human adenovirus (HAdV), particularly in immunocompromised patients . These compounds demonstrated low micromolar potency with selectivity indexes exceeding 100, indicating their potential as therapeutic agents.

Antimicrobial Properties

Antimicrobial activity has been observed in related compounds, particularly those with structural similarities to pyrazole derivatives. Research has shown that certain pyrazole derivatives possess antibacterial and anti-inflammatory properties . The compound's structural features may contribute to its effectiveness against various bacterial strains, including Staphylococcus aureus.

The mechanism of action for the biological activity of this compound appears to involve targeting specific viral replication processes. For instance, certain derivatives have been found to interfere with the DNA replication process of HAdV, while others suppress later stages of the viral life cycle . This insight into the mechanism can guide further research and development of effective antiviral therapies.

Study 1: Antiviral Efficacy

In a recent study evaluating the antiviral efficacy of chlorophenyl derivatives, compound 15 exhibited an IC50 of 0.27 μM against HAdV with a CC50 of 156.8 μM, demonstrating a favorable therapeutic index . This study highlights the potential for developing new antiviral agents based on this compound's structure.

Study 2: Antimicrobial Activity Assessment

Another study assessed the antimicrobial properties of related pyrazole compounds. The results indicated significant inhibition against various bacterial strains, suggesting that modifications in the molecular structure could enhance antibacterial efficacy .

Table 1: Biological Activity Summary

CompoundBiological ActivityIC50 (μM)CC50 (μM)Selectivity Index
Compound 15Antiviral (HAdV)0.27156.8>100
Pyrazole DerivativeAntibacterialVariesVariesNot specified

Table 2: Structural Characteristics

PropertyValue
Molecular FormulaC13H18ClN2O3SC_{13}H_{18}ClN_{2}O_{3}S
Molecular Weight303.81 g/mol
Melting PointNot specified
SolubilityNot specified

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(4-chlorophenyl)sulfanylacetic acid and 3-[1-(hydroxymethylamino)cyclohexyl]oxypropan-1-ol?

  • Methodology :

  • For 2-(4-chlorophenyl)sulfanylacetic acid : Start with 4-chlorothiophenol reacting with chloroacetic acid under basic conditions (e.g., NaOH in ethanol) to form the sulfanylacetic acid derivative. Purify via recrystallization using ethanol/water mixtures .
  • For 3-[1-(hydroxymethylamino)cyclohexyl]oxypropan-1-ol : Utilize a multi-step synthesis involving cyclohexanone oxime reduction to form the hydroxymethylamino intermediate, followed by etherification with 3-chloropropanol under Mitsunobu conditions (triphenylphosphine, DIAD) .
    • Characterization : Confirm structures via 1^1H/13^{13}C NMR, FT-IR, and HPLC (≥95% purity criteria) .

Q. How can researchers ensure the stability of these compounds under varying storage conditions?

  • Methodology :

  • Conduct accelerated stability studies using ICH guidelines (e.g., 40°C/75% RH for 6 months). Monitor degradation via HPLC and LC-MS to identify hydrolytic or oxidative byproducts (e.g., sulfoxide formation in the sulfanylacetic acid moiety) .
  • Store in amber vials under inert gas (N2_2) at −20°C to minimize light/oxygen exposure .

Advanced Research Questions

Q. How can contradictory biological activity data for these compounds be resolved?

  • Methodology :

  • Perform dose-response studies across multiple cell lines (e.g., HEK293, HepG2) to assess receptor binding affinity (e.g., IC50_{50} values) and rule out cell-specific effects .
  • Use molecular docking simulations (AutoDock Vina) to compare interactions with target proteins (e.g., cyclooxygenase-2) against structurally related compounds (e.g., 4-((4-chlorophenyl)sulfonyl)cyclohexanamine derivatives) .
    • Data Analysis : Apply statistical tools (ANOVA with post-hoc tests) to identify outliers and validate reproducibility .

Q. What experimental strategies are recommended to study environmental degradation pathways of these compounds?

  • Methodology :

  • Design microcosm experiments simulating soil/water systems. Use 14^{14}C-labeled analogs to track mineralization rates and identify metabolites via GC-MS .
  • Assess photodegradation under UV light (λ = 254 nm) in aqueous solutions, quantifying half-lives and reactive oxygen species (ROS) involvement .
    • Advanced Tools : Employ QSAR models to predict ecotoxicity endpoints (e.g., LC50_{50} for Daphnia magna) .

Q. How can researchers differentiate the biological activity of these compounds from their structural analogs?

  • Methodology :

  • Conduct SAR (Structure-Activity Relationship) studies by synthesizing analogs with modified substituents (e.g., replacing 4-chlorophenyl with 2,4-difluorophenyl) and comparing IC50_{50} values .
  • Use cryo-EM or X-ray crystallography to resolve binding modes in enzyme active sites, focusing on hydrogen-bonding interactions with the hydroxymethylamino group .

Key Considerations for Experimental Design

  • Contradiction Resolution : Replicate studies under standardized conditions (pH, temperature) to minimize variability .
  • Safety Protocols : Use fume hoods and PPE (nitrile gloves, face shields) when handling sulfanyl or hydroxymethylamino groups due to potential irritancy .

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